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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of various auxins and

auxin analogs to the primary auxin receptor systems in plants: the TIR1/AFB co-receptor

complex and the ABP1 receptor. The information presented herein is supported by

experimental data from peer-reviewed literature, offering a valuable resource for researchers in

plant biology, chemical biology, and agrochemical development.

Introduction to Auxin Perception
Auxin, a pivotal phytohormone, governs numerous aspects of plant growth and development.

Its signaling is primarily mediated through two distinct receptor systems. The nuclear TIR1/AFB

pathway involves the SCFTIR1/AFB E3 ubiquitin ligase complex, where auxin acts as a

"molecular glue" to promote the interaction between TIR1/AFB proteins and Aux/IAA

transcriptional repressors, leading to the degradation of the latter and subsequent regulation of

gene expression.[1][2] The second, and historically more controversial, receptor is AUXIN

BINDING PROTEIN 1 (ABP1), which is primarily located in the endoplasmic reticulum but also

found at the plasma membrane, where it is implicated in rapid, non-transcriptional auxin

responses.[3][4] The binding affinity of auxinic compounds to these receptors is a critical

determinant of their biological activity.
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The following tables summarize the dissociation constants (Kd) for various auxin ligands with

the TIR1/AFB and ABP1 receptor systems. A lower Kd value indicates a higher binding affinity.

TIR1/AFB Co-Receptor System
The binding of auxin to the TIR1/AFB proteins is contingent on the presence of an Aux/IAA co-

receptor. Different combinations of TIR1/AFB and Aux/IAA proteins exhibit a wide range of

auxin-binding affinities, suggesting a complex and tunable system for auxin perception.[5][6]

TIR1/AFB-Aux/IAA
Complex

Ligand
Dissociation
Constant (Kd) in
nM

Reference

TIR1-IAA7 IAA 17.81 ± 7.81 [5]

TIR1-DI-DII (of IAA7) IAA 13.84 ± 4.63 [5]

TIR1-IAA7 DII IAA 218.40 ± 25.80 [5]

TIR1-IAA14 IAA ~10 [5]

TIR1-IAA17 IAA ~30 [5]

TIR1-IAA1 IAA 17 - 45 [5]

TIR1-IAA3 IAA 17 - 45 [5]

TIR1-IAA28 IAA ~75 [5]

TIR1-IAA12 IAA 270.25 ± 54.09 [5]

TIR1-IAA12

(GWPPVR mutant)
IAA 72.45 ± 21.55 [5]

TIR1-IAA7 1-NAA Ki = 113.50 ± 3.51 [5]

TIR1-IAA7 2,4-D Ki > 1000 [5]

Note: IAA (Indole-3-acetic acid) is the primary natural auxin. 1-NAA (1-Naphthaleneacetic acid)

and 2,4-D (2,4-Dichlorophenoxyacetic acid) are synthetic auxins. Ki is the inhibition constant.
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/305394395_Radioligand_Binding_Assays_for_Determining_Dissociation_Constants_of_Phytohormone_Receptors
https://pmc.ncbi.nlm.nih.gov/articles/PMC8635002/
https://www.researchgate.net/publication/305394395_Radioligand_Binding_Assays_for_Determining_Dissociation_Constants_of_Phytohormone_Receptors
https://www.researchgate.net/publication/305394395_Radioligand_Binding_Assays_for_Determining_Dissociation_Constants_of_Phytohormone_Receptors
https://www.researchgate.net/publication/305394395_Radioligand_Binding_Assays_for_Determining_Dissociation_Constants_of_Phytohormone_Receptors
https://www.researchgate.net/publication/305394395_Radioligand_Binding_Assays_for_Determining_Dissociation_Constants_of_Phytohormone_Receptors
https://www.researchgate.net/publication/305394395_Radioligand_Binding_Assays_for_Determining_Dissociation_Constants_of_Phytohormone_Receptors
https://www.researchgate.net/publication/305394395_Radioligand_Binding_Assays_for_Determining_Dissociation_Constants_of_Phytohormone_Receptors
https://www.researchgate.net/publication/305394395_Radioligand_Binding_Assays_for_Determining_Dissociation_Constants_of_Phytohormone_Receptors
https://www.researchgate.net/publication/305394395_Radioligand_Binding_Assays_for_Determining_Dissociation_Constants_of_Phytohormone_Receptors
https://www.researchgate.net/publication/305394395_Radioligand_Binding_Assays_for_Determining_Dissociation_Constants_of_Phytohormone_Receptors
https://www.researchgate.net/publication/305394395_Radioligand_Binding_Assays_for_Determining_Dissociation_Constants_of_Phytohormone_Receptors
https://www.researchgate.net/publication/305394395_Radioligand_Binding_Assays_for_Determining_Dissociation_Constants_of_Phytohormone_Receptors
https://www.researchgate.net/publication/305394395_Radioligand_Binding_Assays_for_Determining_Dissociation_Constants_of_Phytohormone_Receptors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The binding of auxin to ABP1 is notably pH-dependent, with optimal binding occurring at a

slightly acidic pH of around 5.5, which is characteristic of the plant cell wall (apoplast).[3][6] At

the more neutral pH of the endoplasmic reticulum, auxin binding is significantly reduced.[6]

Receptor Ligand
Dissociation
Constant (Kd)
in M

pH Reference

Maize ABP1 1-NAA 6 x 10-8 5.5 [6]

Maize ABP1 1-NAA 2.4 x 10-7 5.5 [6]

Maize ABP1 1-NAA 1.5 x 10-7 5.5 [7]

Nicotiana ABP1 1-NAA 5 - 7 x 10-7 5.5 [6]

Maize ABP1 IAA

Lower affinity

than 1-NAA by 1-

2 orders of

magnitude

5.5 [6]

Visualizing Auxin Signaling and Experimental
Workflow
To better understand the processes discussed, the following diagrams illustrate the TIR1/AFB

signaling pathway and a typical experimental workflow for determining binding affinity.
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Caption: The nuclear auxin signaling pathway mediated by the TIR1/AFB co-receptors.
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Surface Plasmon Resonance Workflow

SPR Experimental Workflow

1. Ligand Immobilization
(e.g., TIR1/AFB protein on sensor chip)

3. Association
(Analyte flows over ligand)

2. Analyte Preparation
(Auxin/analog in solution)

4. Dissociation
(Buffer washes over sensor chip)

5. Data Analysis
(Sensorgram generated)

6. Calculation of Kinetic Constants
(ka, kd, Kd)
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Caption: A generalized workflow for determining binding affinities using Surface Plasmon

Resonance (SPR).

Experimental Protocols
The determination of binding affinities for auxin receptors is commonly achieved through

several biophysical techniques. Below are summaries of the methodologies for Radioligand

Binding Assays and Surface Plasmon Resonance.

Radioligand Binding Assay
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This technique is a gold standard for quantifying ligand-receptor interactions.[8] It relies on the

use of a radioactively labeled ligand (e.g., ³H-IAA) to measure its binding to the receptor.

1. Preparation of Materials:

Purified receptor protein (e.g., recombinant TIR1/AFB-ASK1 complex and Aux/IAA protein).
Radioactively labeled auxin (e.g., [³H]IAA).
Unlabeled auxin or auxin analogs for competition assays.
Binding buffer (specific composition depends on the receptor, but typically includes buffering
agents, salts, and stabilizing agents).
Filter membranes (e.g., glass fiber filters) and a vacuum filtration apparatus.
Scintillation cocktail and a scintillation counter.

2. Saturation Binding Assay (to determine Kd):

A constant amount of the receptor protein is incubated with increasing concentrations of the
radiolabeled auxin.
The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a
sufficient time to reach equilibrium.
The reaction is terminated by rapid filtration through the filter membrane, which traps the
receptor-ligand complexes but allows unbound ligand to pass through.
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
The radioactivity retained on the filters is measured using a scintillation counter.
Non-specific binding is determined by performing the same assay in the presence of a large
excess of unlabeled auxin.
Specific binding is calculated by subtracting non-specific binding from total binding. The Kd is
then determined by non-linear regression analysis of the specific binding data.[9]

3. Competition Binding Assay (to determine Ki):

A fixed concentration of the receptor and radiolabeled auxin are incubated with varying
concentrations of an unlabeled competitor ligand.
The assay proceeds as described for the saturation binding assay.
The concentration of the competitor that inhibits 50% of the specific binding of the
radioligand (IC50) is determined.
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff
equation.[9]
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Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular

interactions.[10]

1. Preparation and Immobilization:

One of the binding partners (the ligand, e.g., the TIR1/AFB protein or a peptide from the
Aux/IAA protein) is immobilized on the surface of a sensor chip.
The other binding partner (the analyte, e.g., auxin) is prepared in a suitable running buffer.

2. Interaction Analysis:

The running buffer is continuously passed over the sensor chip to establish a stable
baseline.
The analyte solution is then injected and flows over the immobilized ligand. The binding of
the analyte to the ligand causes a change in the refractive index at the sensor surface, which
is detected and recorded as a response unit (RU) signal over time (the association phase).
After the injection of the analyte, the running buffer is again passed over the chip, and the
dissociation of the analyte from the ligand is monitored as a decrease in the RU signal (the
dissociation phase).

3. Data Analysis:

The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association
rate constant (ka) and the dissociation rate constant (kd).
The dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).[11]

Conclusion
The binding affinity of auxinic compounds to their receptors is a key factor in their physiological

and herbicidal activity. The TIR1/AFB co-receptor system demonstrates a remarkable degree of

complexity, with the specific combination of TIR1/AFB and Aux/IAA proteins creating a wide

spectrum of auxin sensitivities. This combinatorial system allows for nuanced responses to

varying auxin concentrations in different tissues and developmental contexts. In contrast, ABP1

exhibits a more straightforward, pH-dependent binding profile, consistent with its role in the

apoplastic space. The quantitative data and methodologies presented in this guide offer a
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foundation for further research into the molecular mechanisms of auxin action and the rational

design of novel compounds that can modulate plant growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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